molecular formula C17H14Cl2O3 B5313822 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one

3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one

Cat. No. B5313822
M. Wt: 337.2 g/mol
InChI Key: CYCYUGQCAYBWDH-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one, also known as DCPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DCPM belongs to the class of chalcones, which are naturally occurring compounds found in various plants and have been shown to possess a wide range of pharmacological activities.

Mechanism of Action

The exact mechanism of action of 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one is not fully understood, but it has been proposed that 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one exerts its pharmacological effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cancer cell proliferation.
Biochemical and Physiological Effects:
3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one has been shown to exhibit significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. Additionally, 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one has been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one has also been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cancer cell proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one in lab experiments is its low toxicity, which makes it a safe compound to work with. Additionally, 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one is relatively easy to synthesize, which makes it a cost-effective compound to use in research studies. However, one limitation of using 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research and development of 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one. One potential area of research is the development of novel 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one derivatives with improved pharmacological properties. Additionally, further studies are needed to fully elucidate the mechanism of action of 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one and its potential therapeutic applications. Finally, more research is needed to determine the safety and efficacy of 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one in human clinical trials.

Synthesis Methods

3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one can be synthesized through a simple and efficient method using a two-step reaction process. The first step involves the condensation of 2,4-dimethoxyacetophenone and 2,3-dichlorobenzaldehyde in the presence of a base catalyst to form the intermediate chalcone. The second step involves the oxidation of the intermediate chalcone using an oxidizing agent such as hydrogen peroxide to yield 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one.

Scientific Research Applications

3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one has been shown to possess various pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. These properties make 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one a promising candidate for the development of novel therapeutic agents.

properties

IUPAC Name

(E)-3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2O3/c1-21-12-7-8-13(16(10-12)22-2)15(20)9-6-11-4-3-5-14(18)17(11)19/h3-10H,1-2H3/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCYUGQCAYBWDH-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=C(C(=CC=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=C(C(=CC=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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